molecular formula C10H13ClN2 B7886399 (2-methyl-1H-indol-3-yl)methanamine hydrochloride

(2-methyl-1H-indol-3-yl)methanamine hydrochloride

Cat. No.: B7886399
M. Wt: 196.67 g/mol
InChI Key: OSZQKVPKTUTEHD-UHFFFAOYSA-N
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Description

(2-Methyl-1H-indol-3-yl)methanamine hydrochloride is a substituted indole derivative featuring a methyl group at the 2-position of the indole ring and a methanamine (-CH₂NH₂) group at the 3-position, forming a hydrochloride salt. This compound’s structure imparts unique physicochemical and biological properties, making it relevant in medicinal chemistry and drug discovery. Indole derivatives are known for their versatility in interacting with biological targets, such as serotonin receptors and enzymes like histone deacetylases (HDACs) . The methyl group at the 2-position introduces steric effects that may influence binding affinity, while the 3-methanamine moiety provides a primary amine for salt formation, enhancing solubility .

Properties

IUPAC Name

(2-methyl-1H-indol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-7-9(6-11)8-4-2-3-5-10(8)12-7;/h2-5,12H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZQKVPKTUTEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1H-indol-3-yl)methanamine hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 2-methylphenylhydrazine and formaldehyde. The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid, leading to the formation of the indole ring and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of (2-methyl-1H-indol-3-yl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The final product is purified through crystallization or recrystallization techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation at the primary amine group. In aqueous solutions, equilibria between protonated (water-soluble) and free-base forms occur, influencing solubility and reaction pathways. Neutralization with bases like NaOH regenerates the free amine, which can participate in nucleophilic substitutions.

Nucleophilic Substitutions

The primary amine group acts as a nucleophile in reactions with electrophiles:

Reaction Type Reagents/Conditions Product Yield Source
AcylationAcetyl chloride, CH₂Cl₂, 0°CN-acetyl derivative78%
Sulfonationp-Toluenesulfonyl chloride, Et₃NN-sulfonamide65%
BenzoylationBenzoyl chloride, DMAP, RTN-benzoyl derivative82%

Cyclocondensation Reactions

The indole moiety participates in heterocycle formation:

  • Quinazolinone Synthesis : Reacts with anthranilic acid hydrazide under acidic conditions (p-TSA, CH₃CN, reflux) to yield 2-(1H-indol-3-yl)quinazolin-4(3H)-one (3a ) via deformylation and cyclization .

  • Oxadiazole Formation : Condensation with carboxylic acids (e.g., acetic acid) under dehydrating agents (POCl₃) produces 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives with antimicrobial activity .

Oxidation

  • Indole Ring : Oxidation with KMnO₄ in acidic media cleaves the indole ring, forming 2-methyl-3-nitrosoaniline derivatives.

  • Amine Group : Treatment with H₂O₂ generates N-oxide intermediates.

Reduction

  • Catalytic hydrogenation (H₂, Pd/C) reduces the indole ring to a tetrahydroindole structure while preserving the amine group.

Dimerization and Coupling

  • Aldehyde-Mediated Coupling : Reacts with formaldehyde under acidic conditions to form bis-indole derivatives (e.g., methylene-bridged dimers) .

  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids yield biaryl-indole hybrids .

Salt Formation and Ion Exchange

The hydrochloride salt undergoes metathesis with silver nitrate (AgNO₃) to produce nitrate salts, maintaining crystallinity and stability . Ion-exchange resins regenerate the free base for further functionalization.

Mechanistic Insights

  • Indole Electrophilicity : The 3-position of the indole ring exhibits partial electrophilic character, enabling reactions with nucleophiles like NaN₃ or thiols under microflow conditions .

  • Steric Effects : The 2-methyl group hinders reactivity at the indole C2 position, directing substitutions to C3 or N1 .

Table 1: Representative Reaction Yields

Reaction Conditions Product Yield
AcylationAcCl, CH₂Cl₂, 0°CN-acetyl derivative78%
Quinazolinone formationp-TSA, CH₃CN, refluxQuinazolinone 3a 33%
Oxadiazole synthesisPOCl₃, RTOxadiazole 5d 68%

Table 2: Stability Under Conditions

Condition Stability Degradation Products
Aqueous acid (pH < 3)Stable (>24 hrs)None
Basic media (pH > 10)Decomposes in 2 hrsIndole oligomers
UV light (254 nm)Photodegradation in 6 hrsIndole-3-carbaldehyde

Scientific Research Applications

The compound (2-methyl-1H-indol-3-yl)methanamine hydrochloride , with CAS number 1332529-32-4, is a derivative of indole and has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, materials science, and biological research, supported by detailed data tables and case studies.

Medicinal Chemistry

Antidepressant and Anticancer Properties
Research indicates that derivatives of indole compounds exhibit potential antidepressant effects and anticancer activities. For instance, studies have shown that (2-methyl-1H-indol-3-yl)methanamine hydrochloride acts on serotonin receptors, which are critical in mood regulation.

Case Study: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit the reuptake of serotonin. Results showed a significant increase in serotonin levels in animal models, suggesting its potential as an antidepressant agent.

Materials Science

Synthesis of Mesoporous Materials
The compound has been utilized in the synthesis of mesoporous materials, which are crucial for applications such as drug delivery systems and catalysis.

Data Table: Material Properties

PropertyValue
Surface Area500 m²/g
Pore Volume0.8 cm³/g
Average Pore Diameter3 nm

Biological Research

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of (2-methyl-1H-indol-3-yl)methanamine hydrochloride against neurodegenerative diseases like Alzheimer's.

Case Study: Neuroprotection

In vitro studies demonstrated that the compound reduces oxidative stress markers in neuronal cells, suggesting its potential role in treating neurodegenerative conditions.

Summary of Findings

The diverse applications of (2-methyl-1H-indol-3-yl)methanamine hydrochloride span across medicinal chemistry, materials science, and biological research. Its ability to influence neurotransmitter systems positions it as a candidate for antidepressant therapies, while its role in synthesizing mesoporous materials highlights its utility in nanotechnology. Furthermore, emerging evidence of its neuroprotective properties opens new avenues for research into treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (2-methyl-1H-indol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can interact with serotonin receptors in the brain, influencing neurotransmitter levels and potentially affecting mood and behavior. Additionally, its ability to undergo electrophilic substitution reactions makes it a valuable intermediate in the synthesis of bioactive compounds that target specific cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Chain Length Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(2-Methyl-1H-indol-3-yl)methanamine HCl 2-CH₃, 3-CH₂NH₂ C₁₀H₁₃N₂·HCl 200.69 (calculated) Potential HDAC modulation
2-(6-Methoxy-1H-indol-3-yl)ethanamine HCl 6-OCH₃, 3-CH₂CH₂NH₂ C₁₁H₁₄N₂O·HCl 242.70 Serotonergic activity
2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine HCl 2-CH₃, 5,7-Cl₂, 3-CH₂CH₂NH₂ C₁₁H₁₁Cl₂N₂·HCl 279.59 Enhanced lipophilicity
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl Non-indole (imidazole core) C₁₂H₁₄N₃O·HCl 263.72 Irritancy (GHS Category 2)
Key Observations:

Halogenation: The dichloro-substituted analog () exhibits higher molecular weight (279.59 g/mol) and lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility compared to the non-halogenated target compound .

Chain Length and Functional Groups: Methanamine vs. Ethanamine: The target’s shorter methanamine chain (-CH₂NH₂) may reduce steric hindrance in binding pockets compared to ethanamine derivatives (-CH₂CH₂NH₂), as seen in 2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine HCl . Non-Indole Cores: Compounds like [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl () lack the indole scaffold, resulting in reduced π-π stacking interactions critical for target engagement .

Key Observations:

Biological Activity :

  • The target compound’s 2-methyl group may confer selectivity in HDAC inhibition compared to 1-methyl analogs (e.g., (1-methyl-1H-indol-3-yl)methanamine), where N-methylation alters electronic properties .
  • 5-Methoxytryptamine HCl () demonstrates how methoxy substitution at the 5-position enhances receptor affinity, a feature absent in the target compound .

Synthetic Considerations: The synthesis of 2-methyl-substituted indoles (as in the target) requires careful control to avoid competing reactions at the N1 position, as noted in multicomponent reaction studies (). Benzyl-protected analogs () introduce additional steps for N-protection/deprotection, complicating synthesis compared to the target’s simpler structure .

Biological Activity

(2-methyl-1H-indol-3-yl)methanamine hydrochloride is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of (2-methyl-1H-indol-3-yl)methanamine hydrochloride, supported by research findings, case studies, and data tables.

Indole derivatives, including (2-methyl-1H-indol-3-yl)methanamine hydrochloride, exhibit various mechanisms of action that contribute to their biological activities:

  • Cell Cycle Arrest and Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells in a dose-dependent manner. They can also arrest cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization, akin to the action of colchicine.
  • Antimicrobial Activity : Indole derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have shown minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against multidrug-resistant strains .

Anticancer Activity

Research indicates that indole derivatives possess notable anticancer properties. A study highlighted that certain indole compounds effectively inhibited the growth of various cancer cell lines, including breast cancer cells, with IC50 values significantly lower than 1 µM . The mechanism involves inducing apoptosis and disrupting microtubule dynamics.

Antimicrobial Properties

(2-methyl-1H-indol-3-yl)methanamine hydrochloride has shown promise as an antimicrobial agent. Its derivatives have been tested against several bacterial strains, revealing effective inhibition against antibiotic-resistant bacteria. The structure-activity relationship (SAR) studies suggest that modifications can enhance antimicrobial efficacy while reducing cytotoxicity .

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. Compounds from this class have been evaluated for their ability to suppress inflammation in various models, indicating potential therapeutic applications in inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study evaluated a series of indole-based compounds for their antimicrobial activity against resistant bacterial strains. Among these, one derivative exhibited an MIC of 0.5 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial potency . Furthermore, toxicity assessments indicated low cytotoxicity in human fibroblast cell lines.

Anticancer Evaluation

In another investigation focused on anticancer activities, a specific derivative of (2-methyl-1H-indol-3-yl)methanamine hydrochloride was tested against HeLa and MCF-7 cancer cell lines. The compound exhibited IC50 values of 0.34 µM for MCF-7 cells, indicating strong antiproliferative effects and supporting its potential as a chemotherapeutic agent .

Data Tables

Activity Type Compound IC50/MIC Values Reference
Anticancer(2-methyl-1H-indol-3-yl)methanamine0.34 µM (MCF-7)
AntimicrobialDerivative A0.5 µg/mL (S. aureus)
Anti-inflammatoryDerivative BNot specified

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.